![molecular formula C15H18N2OS2 B2936795 N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 899983-08-5](/img/structure/B2936795.png)
N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide” is a complex organic compound that contains a benzothiazole ring, a cyclohexanecarboxamide group, and a methylthio group . Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with various acids . The intermediate compounds are then treated with different reagents to yield the final derivatives .
Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) indicates that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit dopamine D2 receptor antagonistic activity along with serotonin 5-HT2 receptor blockage activity . This suggests that they may participate in various chemical reactions in the body, particularly in the nervous system.
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Aplicaciones Científicas De Investigación
Supramolecular Gelators:
- N-(thiazol-2-yl) benzamide derivatives, including compounds similar in structure to N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide, have been studied for their gelation behavior. These compounds, particularly those with methyl functionality, show promising gelation towards ethanol/water and methanol/water mixtures. The role of methyl functionality and multiple non-covalent interactions in their gelation behavior is noteworthy. The crystal structure of these gelators indicates a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction, contributing to their stability and gelation properties (Yadav & Ballabh, 2020).
Synthesis and Characterization:
- The synthesis of benzothiazole derivatives, including those structurally related to this compound, has been explored. These compounds are characterized by techniques such as IR, NMR, and mass spectrometry. The structural elucidation of these compounds, particularly the formation of bonds between sulfur and nitrogen atoms and the creation of five-membered rings, is significant. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Adhami et al., 2012).
Anticancer Properties:
- Some benzothiazole derivatives, structurally similar to this compound, have shown potential as antitumor agents. Their synthesis and biological evaluation indicate significant in vivo inhibitory effects on tumor growth. These compounds, particularly those with specific structural modifications, exhibit selective cytotoxicity against tumorigenic cell lines, making them potential candidates for cancer therapy research (Yoshida et al., 2005).
Antibacterial Activity:
- Analogues of this compound have been synthesized and tested for antibacterial activity. Certain compounds, particularly those with specific substitutions, demonstrate promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. The cytotoxic activity of these compounds against mammalian cell lines is also assessed, indicating their potential as antibacterial agents at non-cytotoxic concentrations (Palkar et al., 2017).
Direcciones Futuras
The presence of specific functional groups within “N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide” offers clues for potential future research directions. The benzothiazole ring and the cyclohexane carboxamide group are both found in various bioactive molecules , suggesting potential applications in medicinal chemistry and drug development.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the solvent environment .
Propiedades
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGNOJXDDVLOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2936714.png)

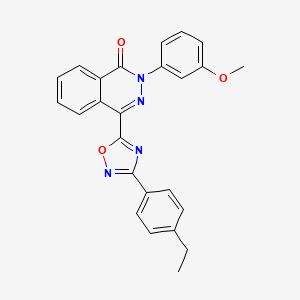
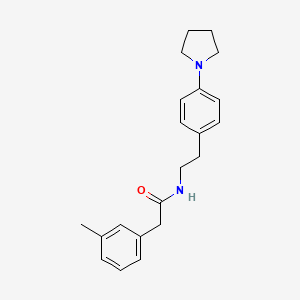
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diphenylacetamide](/img/structure/B2936725.png)

![(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide](/img/structure/B2936727.png)
![1-[1-[4-(Trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2936728.png)

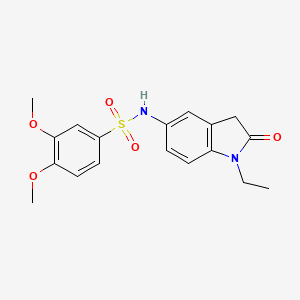
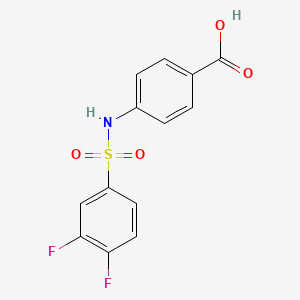

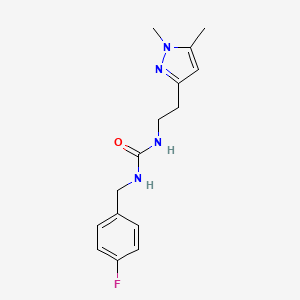
![7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B2936736.png)